N-(4-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide
Description
This compound is a heterocyclic carboxamide derivative featuring a 5,6-dihydro-1,4-oxathiine core, substituted with a 3-phenyl group and two distinct N-bound moieties: a 4-fluorobenzyl and a tetrahydrofuran-2-ylmethyl group. The oxathiine ring incorporates both oxygen and sulfur atoms, distinguishing it from purely oxygenated heterocycles like 1,4-dioxines.
Properties
Molecular Formula |
C23H24FNO3S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C23H24FNO3S/c24-19-10-8-17(9-11-19)15-25(16-20-7-4-12-27-20)23(26)21-22(29-14-13-28-21)18-5-2-1-3-6-18/h1-3,5-6,8-11,20H,4,7,12-16H2 |
InChI Key |
YCBOPHBEEUQSOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN(CC2=CC=C(C=C2)F)C(=O)C3=C(SCCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Oxathiine Ring: The oxathiine ring can be synthesized through a cyclization reaction involving a suitable diol and a sulfur-containing reagent under acidic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable nucleophile.
Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts acylation reaction using benzoyl chloride and an aluminum chloride catalyst.
Incorporation of the Tetrahydrofuran-2-ylmethyl Group: This group can be introduced through a nucleophilic substitution reaction using tetrahydrofuran-2-ylmethyl chloride and a suitable nucleophile.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using a suitable amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, appropriate solvents, and catalysts.
Hydrolysis: Acidic or basic conditions, water or alcohol as solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-(4-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their catalytic activity.
Receptor Binding: Interacting with specific receptors on cell surfaces and modulating their signaling pathways.
Pathway Modulation: Affecting various cellular pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Core Heterocycle Modifications
The 1,4-oxathiine core in the target compound contrasts with related heterocycles:
- 1,4-Dioxine derivatives (e.g., compound 14a): Replacing sulfur with oxygen (1,4-dioxine) results in high hCA I inhibitory activity.
- 1,4-Oxazine derivatives (e.g., compound 11): Substitution with a 2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine carboxamide significantly reduces hCA I inhibition, highlighting the sensitivity of activity to heterocycle modifications .
Substituent Effects on the Benzyl Group
- Fluorine position: The target compound’s 4-fluorobenzyl group differs from analogs like 8d (2-fluorobenzyl) and ’s 3-fluorobenzyl derivative. Fluorine’s para position may optimize electronic effects (e.g., electron-withdrawing) and steric interactions compared to meta or ortho positions, which are associated with reduced activity in thieno-pyrrole derivatives .
- Chlorine substitution : In , a 3-chlorobenzyl group paired with a pyridin-2-yl substituent yields a molecular weight of 454.93 and predicted density of 1.419 g/cm³. Chlorine’s larger size and stronger electron-withdrawing effect compared to fluorine may influence solubility or binding affinity, though bioactivity data is unavailable .
N-Substituent Variations
- Tetrahydrofuran-2-ylmethyl : This oxygen-rich substituent may enhance hydrophilicity compared to aromatic groups like pyridin-2-yl () or alkyl chains (e.g., N-propyl in ). The latter slightly decreases hCA I inhibition, suggesting that bulkier or polar groups (e.g., tetrahydrofuran) could strike a balance between steric effects and solubility .
- Pyridin-2-yl: In , this aromatic substituent contributes to a higher molecular weight (454.93 vs.
Thieno vs. Furo Derivatives
indicates that thieno[3,2-b]pyrrole carboxamides (e.g., 8b) exhibit superior hCA I inhibition compared to furo derivatives.
Critical Analysis of Structural-Activity Relationships (SAR)
- Heterocycle : Sulfur in oxathiine may improve stability or target engagement compared to dioxines, though direct evidence is needed.
- Fluorine position : Para-substitution likely optimizes electronic and steric effects for target binding.
- N-substituents : Polar groups like tetrahydrofuran-2-ylmethyl may enhance solubility without significantly compromising activity, unlike bulky alkyl chains.
Biological Activity
N-(4-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 413.5 g/mol. Its structure includes a tetrahydrofuran moiety, a phenyl group, and a 4-fluorobenzyl group attached to a dihydro-1,4-oxathiine core. The presence of these functional groups contributes to its unique properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H24FNO3S |
| Molecular Weight | 413.5 g/mol |
| CAS Number | 1010916-46-7 |
Antimicrobial Properties
Preliminary studies indicate that compounds within the oxathiine class, including this compound, exhibit significant antimicrobial activity. This compound has shown efficacy against various microbial strains, suggesting its potential as an antimicrobial agent.
Enzyme Inhibition
The compound may act as an enzyme inhibitor by binding to the active sites of specific enzymes, thus inhibiting their catalytic activities. This mechanism is crucial in the development of therapeutic agents targeting diseases where enzyme activity plays a significant role.
Receptor Binding
Research indicates that this compound interacts with specific receptors on cell surfaces. This interaction can modulate various signaling pathways involved in inflammation and cell proliferation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways related to disease progression.
- Receptor Modulation : By binding to receptors, it can alter cellular responses that contribute to disease states.
- Pathway Modulation : It may affect cellular pathways linked to inflammation and apoptosis, potentially offering therapeutic benefits in inflammatory diseases and cancers.
Case Studies and Research Findings
Research on this compound is still emerging, but several studies have highlighted its potential:
- Antimicrobial Activity : A study demonstrated that derivatives of oxathiine compounds exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. This suggests that modifications in the chemical structure can enhance efficacy.
- In Vitro Studies : Laboratory tests have shown that the compound can inhibit specific enzymes associated with cancer cell proliferation. These findings point towards its potential use in cancer therapy.
- Pharmacological Profiles : The pharmacological profiles derived from various studies indicate that this compound could be beneficial in treating conditions such as infections and inflammatory diseases due to its dual action as an antimicrobial and an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
